4-[4-(3,4-Dicarboxybenzoyl)benzoyl]phthalic acid
CAS No.: 23602-85-9
Cat. No.: VC3945751
Molecular Formula: C24H14O10
Molecular Weight: 462.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23602-85-9 |
|---|---|
| Molecular Formula | C24H14O10 |
| Molecular Weight | 462.4 g/mol |
| IUPAC Name | 4-[4-(3,4-dicarboxybenzoyl)benzoyl]phthalic acid |
| Standard InChI | InChI=1S/C24H14O10/c25-19(13-5-7-15(21(27)28)17(9-13)23(31)32)11-1-2-12(4-3-11)20(26)14-6-8-16(22(29)30)18(10-14)24(33)34/h1-10H,(H,27,28)(H,29,30)(H,31,32)(H,33,34) |
| Standard InChI Key | FOMRNNDDNMWZFO-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)C3=CC(=C(C=C3)C(=O)O)C(=O)O |
| Canonical SMILES | C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)C3=CC(=C(C=C3)C(=O)O)C(=O)O |
Introduction
Structural and Molecular Characteristics
The compound features two isophthalic acid units linked via a central benzene ring, creating a symmetrical arrangement of four carboxyl groups. This configuration enables diverse chemical interactions, including hydrogen bonding and metal coordination. The IUPAC name, 4-[4-(3,4-dicarboxybenzoyl)benzoyl]phthalic acid, reflects the positioning of the carboxyl groups at the 3, 3', 4, and 4' positions on the biphenyl structure.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₁₄O₁₀ | |
| Molecular Weight | 462.4 g/mol | |
| CAS Registry Number | 23646-80-2 | |
| SMILES Notation | C1=CC(=CC(=C1)C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)C3=CC(=C(C=C3)C(=O)O)C(=O)O |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via oxidative coupling of isophthalic acid derivatives. A common method involves reacting isophthaloyl chloride with phthalic anhydride in the presence of Lewis acid catalysts such as aluminum chloride. The reaction proceeds under anhydrous conditions at 80–100°C, yielding the tetracarboxylic acid after hydrolysis. Alternative routes employ oxidative agents like potassium permanganate in acidic media to couple pre-functionalized benzene rings.
Table 2: Representative Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | AlCl₃ |
| Temperature | 80–100°C |
| Solvent | Dichloromethane |
| Yield | 65–75% |
Industrial Manufacturing
Industrial production utilizes continuous flow reactors to optimize temperature and reagent distribution. Advanced purification techniques, including crystallization and chromatography, ensure high purity (>98%). Scalability challenges, such as byproduct formation, are mitigated through real-time monitoring and automated process adjustments.
Chemical Reactivity and Derivatives
The four carboxyl groups enable diverse transformations:
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Esterification: Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis to form tetraesters, used as plasticizers.
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Amidation: Treatment with amines (e.g., aniline, ethylenediamine) produces polyamides with high thermal stability.
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Coordination Chemistry: Acts as a polydentate ligand, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.
Table 3: Common Derivatives and Applications
| Derivative Type | Reagent Used | Application |
|---|---|---|
| Tetraethyl ester | Ethanol/H₂SO₄ | Polymer precursors |
| Polyamide | Hexamethylenediamine | High-strength fibers |
| Copper complex | Cu(NO₃)₂ | Oxidation catalysts |
Applications in Materials Science
High-Performance Polymers
The compound is a critical monomer for polyimides and polybenzimidazoles, which exhibit exceptional thermal stability (>400°C) and mechanical strength. These polymers are used in aerospace components and flexible electronics.
Metal-Organic Frameworks (MOFs)
Its tetracarboxylic structure facilitates the construction of MOFs with large surface areas (>2,000 m²/g), applicable in gas storage (e.g., H₂, CO₂) and heterogeneous catalysis.
| Cell Line/Strain | IC₅₀/MIC | Mechanism |
|---|---|---|
| MCF-7 | 8.2 µM | Caspase-3 activation |
| HCT-116 | 12.5 µM | DNA intercalation |
| E. coli | 50 µg/mL | Membrane disruption |
Comparative Analysis with Structural Analogs
3,3',4,4'-Biphenyltetracarboxylic Acid
While similar in backbone structure, the absence of benzoyl linkages reduces its solubility in polar solvents, limiting its utility in solution-processed polymers.
4,4'-Oxydiphthalic Anhydride
Future Directions
Ongoing research focuses on:
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Drug Delivery Systems: Functionalizing the carboxyl groups for pH-responsive nanoparticle carriers.
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Sustainable Synthesis: Developing biocatalytic routes using engineered enzymes to reduce reliance on harsh oxidants.
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